Cas no 1706449-48-0 (6-Chloro-2-isobutylpyrimidin-4(3H)-one)

6-Chloro-2-isobutylpyrimidin-4(3H)-one is a versatile heterocyclic compound with significant applications in organic synthesis. It offers a unique structural framework for the development of pharmacologically active molecules. The presence of the chloro substituent and the isobutyl group provides distinct electronic properties, enhancing its reactivity and versatility. This compound is particularly valuable for synthesizing derivatives with diverse biological activities, making it an essential building block in medicinal chemistry.
6-Chloro-2-isobutylpyrimidin-4(3H)-one structure
1706449-48-0 structure
商品名:6-Chloro-2-isobutylpyrimidin-4(3H)-one
CAS番号:1706449-48-0
MF:C8H11ClN2O
メガワット:186.638740777969
CID:5181313

6-Chloro-2-isobutylpyrimidin-4(3H)-one 化学的及び物理的性質

名前と識別子

    • 6-Chloro-2-isobutylpyrimidin-4(3H)-one
    • 6-Chloro-2-isobutyl-3H-pyrimidin-4-one
    • 4(1H)-Pyrimidinone, 6-chloro-2-(2-methylpropyl)-
    • インチ: 1S/C8H11ClN2O/c1-5(2)3-7-10-6(9)4-8(12)11-7/h4-5H,3H2,1-2H3,(H,10,11,12)
    • InChIKey: WDHTYFGTJXNVCJ-UHFFFAOYSA-N
    • ほほえんだ: C1(CC(C)C)NC(Cl)=CC(=O)N=1

6-Chloro-2-isobutylpyrimidin-4(3H)-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM508239-1g
6-Chloro-2-isobutylpyrimidin-4(3H)-one
1706449-48-0 97%
1g
$514 2023-02-02

6-Chloro-2-isobutylpyrimidin-4(3H)-one 関連文献

6-Chloro-2-isobutylpyrimidin-4(3H)-oneに関する追加情報

Introduction to 6-Chloro-2-isobutylpyrimidin-4(3H)-one (CAS No. 1706449-48-0)

6-Chloro-2-isobutylpyrimidin-4(3H)-one (CAS No. 1706449-48-0) is a significant compound in the field of pharmaceutical chemistry, exhibiting a unique structural framework that has garnered considerable attention for its potential applications in drug discovery and medicinal chemistry. This heterocyclic compound features a pyrimidine core, which is a fundamental scaffold in the synthesis of numerous therapeutic agents, particularly those targeting various biological pathways.

The molecular structure of 6-Chloro-2-isobutylpyrimidin-4(3H)-one comprises a pyrimidinone ring system substituted with a chlorine atom at the 6-position and an isobutyl group at the 2-position. This specific arrangement imparts distinct chemical and pharmacological properties, making it a valuable intermediate in the development of novel pharmaceuticals. The presence of the chlorine atom enhances electrophilicity, facilitating further functionalization, while the isobutyl group contributes to lipophilicity, influencing membrane permeability and bioavailability.

In recent years, there has been growing interest in exploring the pharmacological potential of pyrimidine derivatives due to their broad spectrum of biological activities. Studies have demonstrated that compounds with similar structural motifs exhibit properties such as kinase inhibition, antiviral effects, and anti-inflammatory actions. The 6-Chloro-2-isobutylpyrimidin-4(3H)-one molecule has been investigated for its potential role in modulating these pathways, particularly in the context of oncology and inflammatory diseases.

One of the most compelling aspects of 6-Chloro-2-isobutylpyrimidin-4(3H)-one is its versatility as a synthetic intermediate. Researchers have leveraged its reactive sites to develop libraries of derivatives with tailored biological activities. For instance, modifications at the 4-position of the pyrimidine ring have yielded compounds with enhanced binding affinity to target proteins. This approach aligns with contemporary drug discovery strategies that emphasize structure-based design and high-throughput screening.

The compound has also been explored in preclinical studies for its potential as an antineoplastic agent. Preliminary data suggest that derivatives of 6-Chloro-2-isobutylpyrimidin-4(3H)-one can inhibit the growth of certain cancer cell lines by interfering with critical signaling cascades. These findings are particularly intriguing given the increasing demand for targeted therapies that minimize side effects associated with conventional chemotherapy regimens.

The synthesis of 6-Chloro-2-isobutylpyrimidin-4(3H)-one involves multi-step organic reactions that highlight the ingenuity of modern synthetic chemistry. The process typically begins with the condensation of appropriate precursors under controlled conditions to form the pyrimidine core. Subsequent functionalization steps introduce the chlorine and isobutyl groups, often employing palladium-catalyzed cross-coupling reactions or nucleophilic substitution strategies. These synthetic methodologies underscore the importance of robust chemical transformations in producing complex molecules like this one.

The pharmacokinetic profile of 6-Chloro-2-isobutylpyrimidin-4(3H)-one is another area of active investigation. Researchers are examining how structural modifications influence absorption, distribution, metabolism, and excretion (ADME) properties. Understanding these parameters is crucial for optimizing drug candidates and ensuring their clinical efficacy. Computational modeling techniques have been particularly useful in predicting ADME properties before experimental validation, streamlining the drug development process.

In addition to its pharmaceutical applications, 6-Chloro-2-isobutylpyrimidin-4(3H)-one has shown promise in agricultural research. Pyrimidine derivatives are known for their herbicidal and fungicidal properties, and this compound has been tested as a precursor for developing novel crop protection agents. By modifying its structure, scientists aim to create environmentally friendly alternatives to existing agrochemicals that meet global food security demands without compromising ecological balance.

The future directions for research on 6-Chloro-2-isobutylpyrimidin-4(3H)-one are multifaceted. Advances in biocatalysis and flow chemistry may enable more efficient synthetic routes, reducing costs and environmental impact. Furthermore, interdisciplinary collaborations between chemists, biologists, and pharmacologists will be essential in unlocking its full therapeutic potential. As our understanding of disease mechanisms evolves, so too will the applications of this versatile compound.

In conclusion, 6-Chloro-2-isobutylpyrimidin-4(3H)-one (CAS No. 1706449-48-0) represents a compelling example of how structural innovation can drive advancements in medicine and agriculture. Its unique chemical properties make it a valuable tool for developing new drugs and sustainable solutions to global challenges. Continued research into this compound promises to yield further insights into its applications and enhance our ability to address complex biological problems.

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